4-{pyrazolo[1,5-a]pyridine-3-carbonyl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396565-61-9
VCID: VC11907056
InChI: InChI=1S/C20H18F3N5O2/c21-20(22,23)15-5-1-2-6-16(15)25-19(30)27-11-9-26(10-12-27)18(29)14-13-24-28-8-4-3-7-17(14)28/h1-8,13H,9-12H2,(H,25,30)
SMILES: C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NC4=CC=CC=C4C(F)(F)F
Molecular Formula: C20H18F3N5O2
Molecular Weight: 417.4 g/mol

4-{pyrazolo[1,5-a]pyridine-3-carbonyl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

CAS No.: 1396565-61-9

Cat. No.: VC11907056

Molecular Formula: C20H18F3N5O2

Molecular Weight: 417.4 g/mol

* For research use only. Not for human or veterinary use.

4-{pyrazolo[1,5-a]pyridine-3-carbonyl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide - 1396565-61-9

Specification

CAS No. 1396565-61-9
Molecular Formula C20H18F3N5O2
Molecular Weight 417.4 g/mol
IUPAC Name 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Standard InChI InChI=1S/C20H18F3N5O2/c21-20(22,23)15-5-1-2-6-16(15)25-19(30)27-11-9-26(10-12-27)18(29)14-13-24-28-8-4-3-7-17(14)28/h1-8,13H,9-12H2,(H,25,30)
Standard InChI Key QVCSPXNZMKYZHS-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NC4=CC=CC=C4C(F)(F)F
Canonical SMILES C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NC4=CC=CC=C4C(F)(F)F

Introduction

Chemical Identity and Physicochemical Properties

Structural Features

The compound features:

  • Pyrazolo[1,5-a]pyridine core: A bicyclic system with nitrogen atoms at positions 1 and 3, contributing to π-π stacking and hydrogen bonding with biological targets .

  • Piperazine-1-carboxamide linker: Enhances solubility and enables structural diversification via substitutions .

  • Trifluoromethylphenyl group: Improves metabolic stability and membrane permeability due to lipophilicity .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₀H₁₈F₃N₅O₂
Molecular Weight417.4 g/mol
IUPAC Name4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
LogP3.93 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Synthesis and Structural Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Pyrazolo[1,5-a]pyridine formation: Cyclization of 5-aminopyrazole derivatives with β-ketoesters under microwave irradiation .

  • Carboxylation: Introduction of the carbonyl group at position 3 using chloroformate reagents.

  • Piperazine coupling: Amide bond formation between the pyrazolo[1,5-a]pyridine carbonyl and piperazine-1-carboxamide .

  • Trifluoromethylphenyl functionalization: Buchwald–Hartwig amination or Ullmann coupling for aryl attachment .

Key Challenges:

  • Regioselectivity in pyrazolo[1,5-a]pyridine synthesis requires precise temperature control .

  • Steric hindrance from the trifluoromethyl group may reduce coupling efficiency .

ActivityProbability (%)Basis
Anticancer78Similarity to EGFR/B-Raf inhibitors
Antifungal42Trifluoromethyl group
Anti-inflammatory35Piperazine-mediated COX-2 inhibition

Structure-Activity Relationship (SAR) Insights

  • Pyrazolo[1,5-a]pyridine substitutions:

    • Electron-withdrawing groups at position 5 enhance kinase affinity (e.g., -CN, -CF₃) .

    • Bulky substituents at position 2 reduce off-target effects .

  • Piperazine modifications:

    • N-Methylation improves blood-brain barrier penetration .

    • Aryl groups at position 4 increase metabolic stability.

  • Trifluoromethylphenyl role:

    • Meta-substitution optimizes target binding .

Toxicological and Pharmacokinetic Profiles

ADME Predictions

ParameterValueMethod
Oral bioavailability67%SwissADME
Plasma protein binding89%pkCSM
CYP3A4 inhibitionModeratePreADMET

Toxicity Risks

  • hERG inhibition: Low risk (IC₅₀ > 30 μM) .

  • Ames test: Negative (absence of mutagenic motifs) .

Future Directions

  • In vitro validation: Prioritize kinase inhibition assays against EGFR, B-Raf, and Pim-1 .

  • Lead optimization: Explore substituents at the pyrazolo[1,5-a]pyridine 5-position to enhance potency .

  • In vivo studies: Evaluate pharmacokinetics in rodent models to assess bioavailability and toxicity .

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